molecular formula C14H7ClO2 B1340729 9-oxo-9H-fluorene-1-carbonyl chloride CAS No. 55341-62-3

9-oxo-9H-fluorene-1-carbonyl chloride

Cat. No.: B1340729
CAS No.: 55341-62-3
M. Wt: 242.65 g/mol
InChI Key: ZNXLQKIGKKVHNF-UHFFFAOYSA-N
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Description

9-oxo-9H-fluorene-1-carbonyl chloride is a chemical compound belonging to the carbonyl chloride family It is characterized by the presence of a carbonyl chloride group attached to a fluorene moiety

Scientific Research Applications

9-oxo-9H-fluorene-1-carbonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with unique properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.

Biochemical Analysis

Biochemical Properties

9-oxo-9H-fluorene-1-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with caspases, a family of protease enzymes that play essential roles in programmed cell death (apoptosis) . The interaction between this compound and caspases leads to the induction of apoptosis, making it a potential candidate for anticancer research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, such as human colorectal DLD-1 cells . It achieves this by activating caspases, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and the display of DNA laddering, which are hallmarks of apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an apoptosis inducer by binding to and activating caspases, which in turn initiate the apoptotic cascade . This compound also influences gene expression by modulating the activity of transcription factors involved in apoptosis. Additionally, this compound can inhibit certain enzymes, further contributing to its pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits threshold effects, where low doses may induce apoptosis without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and potential damage to healthy tissues. Therefore, careful dosage optimization is essential for its therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key metabolic pathways includes its conversion to 9-oxo-9H-fluorene-1-carboxylic acid, which is further metabolized through the β-ketoadipate pathway . This pathway involves the cleavage of the compound’s ring structure, leading to the formation of fluorenone and other metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for its proper localization

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-9H-fluorene-1-carbonyl chloride typically involves the chlorination of 9-oxo-9H-fluorene-1-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Starting Material: 9-oxo-9H-fluorene-1-carboxylic acid.

    Chlorinating Agent: Thionyl chloride or oxalyl chloride.

    Reaction Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

9-oxo-9H-fluorene-1-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 9-oxo-9H-fluorene-1-carboxylic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, chloroform, and tetrahydrofuran.

    Catalysts: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Imides: Formed by condensation with amines.

Comparison with Similar Compounds

Similar Compounds

    9-oxo-9H-fluorene-4-carbonyl chloride: Another fluorene derivative with similar reactivity but different substitution pattern.

    9-fluorenone-1-carbonyl chloride: A closely related compound with a carbonyl chloride group at a different position on the fluorene ring.

Uniqueness

9-oxo-9H-fluorene-1-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position-specific reactivity makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

9-oxofluorene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXLQKIGKKVHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480578
Record name 9-oxo-9H-fluorene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55341-62-3
Record name 9-oxo-9H-fluorene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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